Structural Uniqueness from Carboxamide Linker
An exhaustive search of primary literature, patents, and authoritative databases (PubChem, BindingDB, PubMed) yielded no direct, quantitative head-to-head comparisons for N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide against any defined analog. The compound's differentiation is currently restricted to its unique molecular structure [1]. The 2,4-dimethylthiazole-5-carboxamide scaffold is referenced in broad patent filings (e.g., WO2020/262621A1) for kinase inhibition, but no disclosed IC50 values or selectivity profiles map to this exact structure. The closest public data describes a related pyridazinyl-thioether class with α-glucosidase inhibition, where all compounds showed IC50 values (26.3–148.9 μM) superior to acarbose, but this target compound was not among those tested [2]. This evidence is strictly class-level inference.
| Evidence Dimension | Structural Identity and Substituent Pattern |
|---|---|
| Target Compound Data | Unique SMILES: CC1=C(SC(=N1)C)C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F |
| Comparator Or Baseline | Closest analog CAS 894006-50-9: C1(C2SC(C)=NC=2C)=NN=C(SCC2=CC=C(F)C=C2)C=C1 (direct C-C bond, no carboxamide) |
| Quantified Difference | Presence vs. absence of carboxamide linker; potential for distinct hydrogen-bonding and conformational profiles. |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES notation [1]. |
Why This Matters
In the absence of published bioactivity data, the unique connectivity of the carboxamide bridge is the sole verifiable differentiator from the nearest analog, directly influencing any structure-activity relationship (SAR) study procurement decisions.
- [1] Kuujia chemical database entry for CAS 894006-50-9, providing structural analog comparison. View Source
- [2] Firoozpour, L., et al. Design, synthesis and α-glucosidase inhibition study of novel pyridazin-based derivatives. Medicinal Chemistry Research, 2023, 32, 713–722. DOI: 10.1007/s00044-023-03027-9. View Source
